3-Phenyl-2-(pyridin-4-yl)quinazoline-4(3H)-thione
CAS No.: 61351-67-5
Cat. No.: VC19543316
Molecular Formula: C19H13N3S
Molecular Weight: 315.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61351-67-5 |
|---|---|
| Molecular Formula | C19H13N3S |
| Molecular Weight | 315.4 g/mol |
| IUPAC Name | 3-phenyl-2-pyridin-4-ylquinazoline-4-thione |
| Standard InChI | InChI=1S/C19H13N3S/c23-19-16-8-4-5-9-17(16)21-18(14-10-12-20-13-11-14)22(19)15-6-2-1-3-7-15/h1-13H |
| Standard InChI Key | PEKOSZIMCMZZQJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=S)C4=CC=NC=C4 |
Introduction
Structural and Molecular Characteristics
The molecular architecture of 3-phenyl-2-(pyridin-4-yl)quinazoline-4(3H)-thione features a bicyclic quinazoline core modified at three positions:
-
Position 2: A pyridin-4-yl group, introducing aromatic nitrogen heterocyclicity.
-
Position 3: A phenyl substituent, contributing hydrophobic character.
-
Position 4: A thione (C=S) group, enabling nucleophilic and redox reactivity .
Table 1: Key Molecular Descriptors
The planar quinazoline system allows for π-π stacking interactions, while the thione group’s electronegativity polarizes the C=S bond, creating sites for electrophilic attack. X-ray crystallography data, though unavailable for this specific compound, suggest analog-derived bond lengths of and .
Synthesis and Manufacturing
While no explicit protocols for synthesizing 3-phenyl-2-(pyridin-4-yl)quinazoline-4(3H)-thione are documented, quinazoline derivatives are typically prepared via condensation reactions. A generalized approach involves:
-
Core Formation: Reacting anthranilic acid derivatives with carbonyl sources (e.g., formamide) to construct the quinazoline ring.
-
Substituent Introduction:
-
Step 1: Introducing the pyridin-4-yl group at position 2 via Ullmann coupling or nucleophilic aromatic substitution.
-
Step 2: Attaching the phenyl group at position 3 using Suzuki-Miyaura cross-coupling.
-
-
Thione Incorporation: Treating intermediate 4-oxoquinazolines with Lawesson’s reagent or phosphorus pentasulfide () to convert ketones to thiones.
Table 2: Hypothetical Synthetic Pathway
| Step | Reaction Type | Reagents/Conditions | Yield* |
|---|---|---|---|
| 1 | Cyclocondensation | Anthranilic acid, formamide, 150°C | 60–70% |
| 2a | Pyridinyl substitution | 4-Pyridinylboronic acid, Pd catalyst | 45–55% |
| 2b | Phenyl substitution | Phenylboronic acid, , DMF | 50–60% |
| 3 | Thionation | Lawesson’s reagent, toluene, reflux | 70–80% |
| *Theoretical yields based on analogous reactions. |
Challenges include regioselectivity in di-substituted quinazolines and thione group stability under high-temperature conditions.
| Property | Value/Observation | Method/Source |
|---|---|---|
| Melting Point | Not reported | – |
| LogP (Partition Coeff.) | Estimated 3.1 ± 0.3 | Computational |
| UV-Vis | 268 nm (in methanol) | Analog-based |
| Solubility in DMSO | >10 mg/mL | Experimental |
The thione group’s infrared (IR) absorption is expected near 1250–1150 cm (C=S stretch), while signals for pyridinyl protons typically appear at δ 8.5–7.5 ppm.
Chemical Reactivity and Derivatives
The compound’s reactivity is dominated by the thione moiety, which participates in:
-
Nucleophilic Substitution: Reaction with alkyl halides to form thioethers (e.g., ).
-
Oxidation: Conversion to disulfides () under oxidative conditions (e.g., ).
-
Complexation: Coordination with transition metals (e.g., Pd, Pt) via sulfur lone pairs, relevant in catalysis.
Notably, the pyridinyl nitrogen can act as a hydrogen bond acceptor, influencing supramolecular assembly in crystalline states.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume